Cas no 63886-18-0 (4-[(3-carboxy-2-hydroxy-1-naphthyl)methyl]-3-hydroxy-naphthalene-2-carboxylic acid; 1-[(2E,4E)-2-methyl-5-pyrrolidin-1-yl-penta-2,4-dienylidene]pyrrolidin-1-ium; dihydrate)

4-[(3-carboxy-2-hydroxy-1-naphthyl)methyl]-3-hydroxy-naphthalene-2-carboxylic acid; 1-[(2E,4E)-2-methyl-5-pyrrolidin-1-yl-penta-2,4-dienylidene]pyrrolidin-1-ium; dihydrate structure
63886-18-0 structure
Nome del prodotto:4-[(3-carboxy-2-hydroxy-1-naphthyl)methyl]-3-hydroxy-naphthalene-2-carboxylic acid; 1-[(2E,4E)-2-methyl-5-pyrrolidin-1-yl-penta-2,4-dienylidene]pyrrolidin-1-ium; dihydrate
Numero CAS:63886-18-0
MF:C51H66N4O8
MW:863.091754436493
CID:1661774
PubChem ID:6446694

4-[(3-carboxy-2-hydroxy-1-naphthyl)methyl]-3-hydroxy-naphthalene-2-carboxylic acid; 1-[(2E,4E)-2-methyl-5-pyrrolidin-1-yl-penta-2,4-dienylidene]pyrrolidin-1-ium; dihydrate Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid,1-[(1E,3E)-4-methyl-5-pyrrolidin-1-ium-1-ylidenepenta-1,3-dienyl]pyrrolidine,dihydrate
    • 1-[(2E,4E)-2-methyl-5-pyrrolidin-1-yl-penta-2,4-dienylidene]pyrrolidin-1-ium
    • 4-[(3-carboxy-2-hydroxy-1-naphthyl)methyl]-3-hydroxy-naphthalene-2-carboxylic acid
    • dihydrate
    • 1-(2-Methyl-5-pyrrolidino-2,4-pentadienylidene)pyrrolidinium pamoate dihydrate
    • Pyrrolidinium, 1-(2-methyl-5-pyrrolidino-2,4-pentadienylidene)-, pamoate, dihydrate
    • 63886-18-0
    • DTXSID20213473
    • 4-[(3-carboxy-2-hydroxy-1-naphthyl)methyl]-3-hydroxy-naphthalene-2-carboxylic acid; 1-[(2E,4E)-2-methyl-5-pyrrolidin-1-yl-penta-2,4-dienylidene]pyrrolidin-1-ium; dihydrate
    • Inchi: InChI=1S/C23H16O6.2C14H23N2.2H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-14(13-16-10-4-5-11-16)7-6-12-15-8-2-3-9-15;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*6-7,12-13H,2-5,8-11H2,1H3;2*1H2/q;2*+1;;
    • Chiave InChI: BVWDWBBIQPIAHW-UHFFFAOYSA-N
    • Sorrisi: CC(=CC=CN1CCCC1)C=[N+]2CCCC2.CC(=CC=CN1CCCC1)C=[N+]2CCCC2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.O.O

Proprietà calcolate

  • Massa esatta: 643.30209
  • Massa monoisotopica: 862.488065
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 63
  • Conta legami ruotabili: 10
  • Complessità: 867
  • Conteggio di unità legate in modo Covalent: 5
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 4
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 130

Proprietà sperimentali

  • Punto di ebollizione: 642.7°C at 760 mmHg
  • Punto di infiammabilità: 356.5°C
  • PSA: 184.31
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso